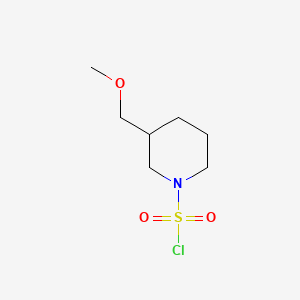

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-(Methoxymethyl)piperidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)piperidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPIHPPQDGDSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

<

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, a key heterocyclic building block relevant to medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and its applications as a versatile scaffold. Emphasis is placed on the rationale behind experimental choices and the importance of this compound in the synthesis of novel molecular entities. This guide serves as a critical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Chemical Identity and Significance

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in drugs approved by the U.S. FDA.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its importance as a pharmacophore.[2] The incorporation of a sulfonyl chloride group provides a reactive handle for the synthesis of a wide array of sulfonamides, a class of compounds with broad therapeutic applications, including antibacterial and anticancer agents.[1]

| Identifier | Value | Source |

| CAS Number | 1243250-22-7 | [3] |

| Molecular Formula | C₇H₁₄ClNO₃S | [3] |

| Molecular Weight | 227.71 g/mol | [3] |

| IUPAC Name | 3-(methoxymethyl)-1-piperidinesulfonyl chloride | |

| InChI Key | LTPIHPPQDGDSLR-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD17078869 | [3] |

(Note: A placeholder for the chemical structure is used here. In a real document, a 2D chemical structure drawing would be inserted.)

Synthesis and Mechanistic Rationale

The synthesis of piperidine-1-sulfonyl chlorides is typically achieved by reacting the corresponding piperidine with a sulfonylating agent. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.

2.1 Synthetic Pathway Rationale

The chosen synthetic route involves the direct sulfonylation of 3-(Methoxymethyl)piperidine. This approach is favored for its efficiency and atom economy. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the sulfur atom of sulfuryl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial. It serves to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting piperidine (which would render it unreactive) and driving the reaction to completion.

2.2 Detailed Experimental Protocol

-

Materials:

-

3-(Methoxymethyl)piperidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an ice bath.

-

-

Procedure:

-

To a solution of 3-(Methoxymethyl)piperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sulfuryl chloride (1.1 equiv) in anhydrous DCM dropwise over 30 minutes.

-

Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Self-Validation: The addition of NaHCO₃ neutralizes any remaining acid and quenches excess sulfuryl chloride. Effervescence should be observed and cease upon complete neutralization.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 3-(Methoxymethyl)piperidine-1-sulfonyl chloride.

-

2.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride.

Physicochemical and Safety Data

While extensive experimental data for this specific compound is not widely published, data from suppliers and analogous compounds provide a good estimation of its properties and handling requirements.

3.1 Properties Summary

| Property | Value | Notes |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room Temperature | |

| Refractive Index | n20/D 1.494 (for Piperidine-1-sulfonyl chloride) | [5] |

| Density | 1.308 g/mL at 25 °C (for Piperidine-1-sulfonyl chloride) | [5] |

3.2 Safety and Handling

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is classified as an irritant and corrosive.[3]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310.[6]

-

Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting.[6]

Applications in Drug Discovery

The primary utility of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is as a chemical building block for creating libraries of novel sulfonamide derivatives. The sulfonyl chloride moiety is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.

4.1 Role as a Synthetic Intermediate

This compound allows for the introduction of the 3-(methoxymethyl)piperidine scaffold into target molecules. This scaffold is desirable for several reasons:

-

Three-Dimensionality: The non-planar piperidine ring can improve the physicochemical properties of a drug candidate, such as solubility, and allow for better conformational preorganization for binding to a biological target.

-

Modulation of Properties: The methoxymethyl substituent can influence lipophilicity and hydrogen bonding potential.

-

Vector for Further Functionalization: The piperidine ring system can be further modified to explore the structure-activity relationship (SAR) of a compound series.

4.2 Potential Therapeutic Targets and Pathways

Sulfonamides derived from this building block could be designed to target a variety of biological systems. The piperidine moiety is a known pharmacophore in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

Caption: Synthetic utility leading to potential biological modulation.

Conclusion

3-(Methoxymethyl)piperidine-1-sulfonyl chloride, identified by CAS number 1243250-22-7, is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactive sulfonyl chloride handle, provides a reliable entry point for the synthesis of diverse sulfonamide libraries. The protocols and data presented in this guide offer a robust foundation for researchers to utilize this compound effectively in their drug discovery and development programs, leveraging the proven importance of the piperidine scaffold in modern pharmaceuticals.

References

-

Li, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

-

Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]

-

National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-acyl/sulfonyl pipecolinates. Organic & Biomolecular Chemistry. [Link]

-

Oakwood Chemical. Piperidine-1-sulfonyl chloride. [Link]

-

Chemsigma. 3-(methylsulfonyl)piperidine hydrochloride | CAS No. 1378304-65-4. [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Chemsrc. Piperidine-1-sulfonyl chloride | CAS#:35856-62-3. [Link]

-

Belskaya, N. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubChem. Tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. [Link]

- Google Patents.

-

Kumar, R., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1243250-22-7 Cas No. | 3-(Methoxymethyl)piperidine-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 4. No results for search term "10-F063092" | CymitQuimica [cymitquimica.com]

- 5. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Piperidine-1-sulfonyl chloride | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

A Senior Application Scientist's Guide to 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a specialized heterocyclic building block of significant interest in medicinal chemistry. Its unique combination of a conformationally restricted piperidine scaffold, a flexible methoxymethyl substituent, and a highly reactive sulfonyl chloride functional group makes it a valuable reagent for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and applications, alongside a validated experimental protocol for its use in sulfonamide synthesis. The objective is to equip researchers with the technical knowledge and practical insights required to effectively and safely utilize this compound in drug discovery and development programs.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a reactive liquid requiring careful handling. Its key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 227.71 g/mol | |

| Molecular Formula | C₇H₁₄ClNO₃S | |

| CAS Number | 1243250-22-7 | |

| Purity | Typically ≥95% | [1] |

| Physical Form | Liquid | |

| InChI Key | LTPIHPPQDGDSLR-UHFFFAOYSA-N | [1] |

The structure combines a saturated piperidine ring, which imparts a three-dimensional character to molecules, with a reactive "warhead" in the sulfonyl chloride group.[2] The 3-position methoxymethyl group offers an additional vector for modifying steric and electronic properties or for establishing further interactions with biological targets.

Synthesis and Logical Workflow

The synthesis of N-sulfonyl chlorides from their corresponding secondary amines is a standard transformation in organic chemistry. The general principle involves the reaction of the amine with a sulfonating agent, typically sulfuryl chloride (SO₂Cl₂), in the presence of a suitable base to neutralize the HCl byproduct.

A logical workflow for the synthesis of the title compound is depicted below. This process begins with the commercially available 3-(methoxymethyl)piperidine, which is then subjected to sulfonylation.

Caption: Synthesis workflow for 3-(methoxymethyl)piperidine-1-sulfonyl chloride.

Chemical Reactivity and Mechanistic Rationale

The reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is dominated by the sulfonyl chloride moiety. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes it an excellent target for nucleophilic attack.

The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines.[3]

Mechanism of Sulfonamide Formation:

-

Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.[3]

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or DIPEA, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and a hydrochloride salt. The base is critical for driving the reaction to completion by neutralizing the HCl generated.[3]

Sources

3-(Methoxymethyl)piperidine-1-sulfonyl chloride chemical properties

An In-depth Technical Guide to 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride. As a key building block in medicinal chemistry, this compound serves as a versatile reagent for the synthesis of novel sulfonamides and other derivatives for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its handling, experimental protocols, and potential applications.

Introduction

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a substituted piperidine derivative containing a highly reactive sulfonyl chloride functional group. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The addition of a methoxymethyl group at the 3-position introduces a flexible, polar side chain that can engage in specific hydrogen bonding interactions within biological targets. The sulfonyl chloride group is a powerful electrophile, primarily utilized for the formation of stable sulfonamide linkages with primary and secondary amines.[1][2][3] This guide will delve into the core chemical characteristics of this reagent and its utility in synthetic organic chemistry.

Core Chemical and Physical Properties

The fundamental properties of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride are summarized below. These properties are essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1243250-22-7 | [4] |

| Molecular Formula | C₇H₁₄ClNO₃S | |

| Molecular Weight | 227.71 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥95% | [4][5] |

| Storage Temperature | Room Temperature | [4] |

| InChI Key | LTPIHPPQDGDSLR-UHFFFAOYSA-N | [4][5] |

Synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

The synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is typically achieved through the reaction of its corresponding amine precursor, 3-(methoxymethyl)piperidine, with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction is a standard method for the preparation of N-sulfonyl chlorides from secondary amines.[6][7]

The overall synthetic workflow can be visualized as a two-step process: the synthesis of the piperidine precursor followed by the sulfonylation reaction.

Caption: Synthetic workflow for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride.

Experimental Protocol: Synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

This protocol is adapted from a general procedure for the synthesis of piperidine-1-sulfonyl chlorides.[6][7]

Materials:

-

3-(Methoxymethyl)piperidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Ice water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methoxymethyl)piperidine and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.5 equivalents) in anhydrous dichloromethane to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Separate the organic layer. Wash the organic layer sequentially with 1N HCl solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-(methoxymethyl)piperidine-1-sulfonyl chloride can be purified by vacuum distillation or column chromatography if necessary.

Reactivity and Key Reactions

The chemical reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

Sulfonamide Formation

The most significant reaction of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides.[1] This reaction is a cornerstone of medicinal chemistry for constructing diverse compound libraries.[2][3][8] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction pathway for sulfonamide synthesis.

Experimental Protocol: General Synthesis of a Sulfonamide Derivative

Materials:

-

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

-

A primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane or another suitable aprotic solvent

Procedure:

-

Dissolve the amine (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane in a round-bottom flask.

-

Add a solution of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with dichloromethane and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

Sulfonamides are a critical class of compounds in pharmaceuticals, with applications as antibacterial, anti-inflammatory, diuretic, and anti-cancer agents.[9] 3-(Methoxymethyl)piperidine-1-sulfonyl chloride provides a scaffold that combines the desirable pharmacokinetic properties of the piperidine ring with a flexible linker and a reactive handle for creating diverse sulfonamide libraries. Researchers can utilize this building block to:

-

Explore Structure-Activity Relationships (SAR): By reacting it with a variety of amines, new chemical entities can be synthesized and screened for biological activity.

-

Improve Drug-like Properties: The 3-(methoxymethyl)piperidine moiety can enhance solubility, reduce toxicity, and optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound.

-

Late-Stage Functionalization: In complex syntheses, this reagent can be used to introduce the sulfonamide group at a later stage, allowing for the rapid diversification of advanced intermediates.[2][3]

Safety and Handling

As with other sulfonyl chlorides, 3-(Methoxymethyl)piperidine-1-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is corrosive.

| Hazard Class | Description | Precautionary Statements |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[10] | Wear protective gloves, protective clothing, eye protection, and face protection.[11] |

| Eye Damage/Irritation | Causes serious eye damage.[10][11] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[11] |

| Moisture Sensitivity | Reacts with water to produce hydrochloric acid. | Handle under inert gas and store in a dry place. |

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[10][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[12]

-

Ingestion: If swallowed, wash out mouth with water if the person is conscious. Call a physician. Do NOT induce vomiting.[10][12]

Conclusion

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable and versatile reagent in the field of synthetic and medicinal chemistry. Its well-defined reactivity, centered around the electrophilic sulfonyl chloride group, allows for the reliable synthesis of a wide range of sulfonamide derivatives. The presence of the 3-(methoxymethyl)piperidine scaffold offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. Proper understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

Chen, Z., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

-

The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Available at: [Link]

-

Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Available at: [Link]

-

King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

-

Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. (n.d.). PrepChem.com. Available at: [Link]

- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (1984). Google Patents.

-

Synthesis of 3-(3-Methoxyphenyl)piperidine. (n.d.). PrepChem.com. Available at: [Link]

- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014). Google Patents.

-

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride Material Safety Data Sheet. (n.d.). J & W PharmLab, LLC. Available at: [Link]

-

3,5-Dimethylpiperidine-1-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]

-

Piperidine-1-sulfonyl chloride Safety Data Sheet. (2025). Chemsrc. Available at: [Link]

-

Synthesis of Piperidines Using Organometallic Chemistry. (n.d.). White Rose eTheses Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 3-(methoxymethyl)-1-piperidinesulfonyl chloride | 1243250-22-7 [sigmaaldrich.com]

- 5. No results for search term "10-F063092" | CymitQuimica [cymitquimica.com]

- 6. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 7. PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3 [chemicalbook.com]

- 8. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Piperidine-1-sulfonyl chloride | CAS#:35856-62-3 | Chemsrc [chemsrc.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. jwpharmlab.com [jwpharmlab.com]

An In-Depth Technical Guide to the Synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl Chloride

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-(methoxymethyl)piperidine-1-sulfonyl chloride, a key building block in contemporary drug discovery and development. The presented synthesis is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles and supported by field-proven insights.

Introduction

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast number of bioactive compounds and approved pharmaceuticals. The introduction of a methoxymethyl substituent at the 3-position offers a valuable vector for modulating physicochemical properties such as lipophilicity and metabolic stability. Furthermore, the sulfonyl chloride moiety is a highly reactive functional group, enabling facile derivatization through reactions with a wide range of nucleophiles, such as amines and alcohols, to generate diverse sulfonamide and sulfonate ester libraries for biological screening.

This guide details a four-step synthetic sequence commencing with the readily available starting material, 3-(hydroxymethyl)piperidine. The pathway is designed for efficiency and scalability, incorporating protective group chemistry to ensure high yields and purity of the final product.

Overall Synthetic Pathway

The synthesis of 3-(methoxymethyl)piperidine-1-sulfonyl chloride is most effectively achieved through a four-step sequence:

-

N-Boc Protection: The secondary amine of 3-(hydroxymethyl)piperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent O-methylation step.

-

O-Methylation: The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine is converted to a methoxy ether via a Williamson ether synthesis.

-

N-Deprotection: The Boc protecting group is removed under acidic conditions to liberate the secondary amine of 3-(methoxymethyl)piperidine.

-

N-Sulfonylation: The resulting 3-(methoxymethyl)piperidine is reacted with sulfuryl chloride to afford the final product, 3-(methoxymethyl)piperidine-1-sulfonyl chloride.

Caption: Overall synthetic pathway for 3-(methoxymethyl)piperidine-1-sulfonyl chloride.

Step 1: N-Boc Protection of 3-(Hydroxymethyl)piperidine

The initial step involves the protection of the nucleophilic secondary amine of 3-(hydroxymethyl)piperidine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. A base, such as triethylamine or sodium bicarbonate, is employed to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which can decompose to carbon dioxide and tert-butanol.

Experimental Protocol

-

To a stirred solution of 3-(hydroxymethyl)piperidine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) (0.5 M), add di-tert-butyl dicarbonate (1.1 eq.).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture in vacuo.

-

Dissolve the residue in diethyl ether, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a crude product, which can often be used in the next step without further purification.[1]

Step 2: O-Methylation of N-Boc-3-(hydroxymethyl)piperidine

With the piperidine nitrogen protected, the hydroxyl group can be selectively methylated. The Williamson ether synthesis is a classic and highly effective method for this transformation.

Mechanistic Insight

This reaction is a nucleophilic substitution (SN2) reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile, the alkoxide. This alkoxide then attacks the methylating agent, typically methyl iodide or dimethyl sulfate, displacing the iodide or sulfate leaving group to form the desired ether. The use of a polar aprotic solvent like THF is crucial to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

Caption: Mechanism of the Williamson ether synthesis for O-methylation.

Experimental Protocol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 3: N-Deprotection of N-Boc-3-(methoxymethyl)piperidine

The removal of the Boc protecting group is achieved under acidic conditions to regenerate the secondary amine, which is necessary for the final sulfonylation step.

Mechanistic Insight

The acid (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group, initiating its cleavage. This results in the formation of the stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.

Experimental Protocol

-

Dissolve N-Boc-3-(methoxymethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) (0.2 M).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10.

-

Extract the aqueous layer with DCM or another suitable organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 3-(methoxymethyl)piperidine.

Step 4: N-Sulfonylation of 3-(Methoxymethyl)piperidine

The final step is the formation of the sulfonyl chloride by reacting the secondary amine with sulfuryl chloride.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. A second equivalent of the piperidine or an external base is required to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

-

Dissolve 3-(methoxymethyl)piperidine (2.0 eq.) in anhydrous DCM (0.5 M) and cool the solution to -20 °C.

-

To this stirred solution, add a solution of sulfuryl chloride (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -10 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.[2]

-

Partition the reaction mixture between DCM and water.

-

Separate the organic layer and wash it with 1N HCl, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methoxymethyl)piperidine-1-sulfonyl chloride.

-

The product can be further purified by vacuum distillation or flash column chromatography.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (Predicted) |

| 3-(Hydroxymethyl)piperidine | C₆H₁₃NO | 115.17 | Solid or liquid |

| N-Boc-3-(hydroxymethyl)piperidine | C₁₁H₂₁NO₃ | 215.29 | Solid |

| N-Boc-3-(methoxymethyl)piperidine | C₁₂H₂₃NO₃ | 229.32 | Oil or solid |

| 3-(Methoxymethyl)piperidine | C₇H₁₅NO | 129.20 | Liquid |

| 3-(Methoxymethyl)piperidine-1-sulfonyl chloride | C₇H₁₄ClNO₃S | 227.71 | Liquid or solid |

Characterization of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

-

¹H NMR (CDCl₃):

-

Signals corresponding to the piperidine ring protons, likely in the range of δ 1.5-3.8 ppm.

-

A singlet for the methoxy group protons around δ 3.3-3.4 ppm.

-

A doublet for the methylene protons of the methoxymethyl group around δ 3.2-3.5 ppm.

-

-

¹³C NMR (CDCl₃):

-

Signals for the piperidine ring carbons.

-

A signal for the methoxy carbon around δ 59 ppm.

-

A signal for the methylene carbon of the methoxymethyl group.

-

-

IR (neat):

-

Strong characteristic absorption bands for the sulfonyl chloride group (S=O) are expected around 1370 cm⁻¹ (asymmetric stretch) and 1170 cm⁻¹ (symmetric stretch).

-

C-H stretching vibrations for the aliphatic and methoxy groups.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z 228.05.

-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-(methoxymethyl)piperidine-1-sulfonyl chloride. By employing a robust protecting group strategy and well-established reaction methodologies, this valuable building block can be synthesized in high purity and good overall yield. The experimental protocols provided are designed to be readily implemented in a standard laboratory setting, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

References

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, September 6). 1-((3-Methoxyphenyl)sulfonyl)piperidine. Retrieved from [Link]

- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(11), 947-950.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile.

-

PubChem. (n.d.). (R)-3-(Methoxymethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]

Sources

Spectroscopic data of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Authored by: A Senior Application Scientist

Introduction

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a sulfonyl chloride, it serves as a versatile reagent for introducing the 3-(methoxymethyl)piperidyl-1-sulfonyl moiety, a common pharmacophore in drug discovery. Its structural complexity, combining a saturated heterocyclic piperidine ring with a reactive sulfonyl chloride and a flexible methoxymethyl side chain, necessitates a multi-faceted analytical approach for unambiguous identification and quality control.

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS No: 1243250-22-7; Molecular Formula: C₇H₁₄ClNO₃S; Molecular Weight: 227.71 g/mol ).[1][2] We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride presents several key features that directly influence its spectroscopic signature:

-

Piperidine Ring: A six-membered saturated heterocycle, the conformation of which (typically a chair) dictates the chemical environment and coupling constants of its protons.

-

Sulfonyl Chloride (-SO₂Cl) Group: A powerful electron-withdrawing group directly attached to the piperidine nitrogen. This group strongly deshields adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield) in NMR spectra. It also gives rise to very strong, characteristic stretching vibrations in the IR spectrum.[3]

-

Methoxymethyl (-CH₂OCH₃) Substituent: An ether linkage at the 3-position of the ring, introducing distinct signals in both ¹H and ¹³C NMR and a characteristic C-O stretch in the IR spectrum.

The logical workflow for confirming the structure involves using each technique to probe a different aspect of the molecule, with the collective data providing unambiguous verification.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of chemical shifts and coupling constants, drawing comparisons from similar piperidine-sulfonyl chloride structures.[4][5]

¹H NMR Analysis (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. The strong electron-withdrawing effect of the -SO₂Cl group causes protons on the carbons alpha to the nitrogen (C2 and C6) to be the most deshielded.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H6 (axial, equatorial) | 3.65 - 3.80 | m | 2H | Alpha to Nitrogen and -SO₂Cl group; strongly deshielded. |

| H2 (axial, equatorial) | 3.50 - 3.65 | m | 2H | Alpha to Nitrogen and -SO₂Cl group; slightly less deshielded than H6 due to distance from C3 substituent. |

| -OCH₃ | 3.35 | s | 3H | Classic methyl ether singlet. |

| -CH₂ O- | 3.25 - 3.40 | m | 2H | Protons on the carbon adjacent to the ether oxygen. |

| H3 | 2.00 - 2.15 | m | 1H | Methine proton at the substituted position. |

| H4, H5 | 1.60 - 1.90 | m | 4H | Remaining piperidine ring protons. |

¹³C NMR Analysis (Predicted, 100 MHz, CDCl₃)

The carbon spectrum provides complementary information, confirming the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₂O- | 75.0 | Carbon of the methoxymethyl side chain, deshielded by oxygen. |

| -OC H₃ | 59.0 | Carbon of the methyl ether group. |

| C2, C6 | 48.0 | Carbons alpha to the nitrogen, deshielded by the -SO₂Cl group. |

| C3 | 35.0 | Substituted carbon of the piperidine ring. |

| C4, C5 | 25.0 | Remaining piperidine ring carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Set a spectral width of approximately 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of 220 ppm and a longer relaxation delay (5 seconds) to ensure proper quantification of all carbon signals.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the sulfonyl chloride.

Analysis of Key Vibrational Modes

The IR spectrum will be dominated by strong absorptions corresponding to the S=O bonds of the sulfonyl chloride group.[3]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| Asymmetric SO₂ Stretch | 1375 - 1395 | Strong | Confirmatory for the sulfonyl chloride group. |

| Symmetric SO₂ Stretch | 1170 - 1190 | Strong | Confirmatory for the sulfonyl chloride group. |

| C-O-C Stretch (Ether) | 1090 - 1120 | Strong | Indicates the presence of the methoxymethyl group. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Corresponds to the C-H bonds of the piperidine ring and methoxymethyl group. |

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid or solid sample, as it requires minimal sample preparation.

-

Sample Application: Apply a small drop of the neat compound (if liquid) or a few crystals (if solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which acts as a structural fingerprint.

Analysis of Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 228.7. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M+2 that is approximately one-third the intensity of the M peak.

The most likely fragmentation pathway involves the loss of the sulfonyl chloride functional group components.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and major fragment ions. Use the high-resolution data to calculate the elemental composition and confirm it matches the expected formula.

Conclusion: An Integrated Analysis

The structural confirmation of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is achieved through the powerful synergy of NMR, IR, and MS techniques. IR spectroscopy provides rapid confirmation of the critical sulfonyl chloride functional group. Mass spectrometry verifies the correct molecular weight and offers a predictable fragmentation pattern. Finally, high-resolution ¹H and ¹³C NMR spectroscopy provides the definitive and detailed map of the carbon-hydrogen framework, confirming the connectivity and specific substitution pattern of the molecule. Together, these methods provide a self-validating system for ensuring the identity, purity, and structural integrity of this important synthetic building block.

References

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Organic Spectroscopy International. 1-((3-Methoxyphenyl)sulfonyl)piperidine. [Link]

Sources

- 1. 1243250-22-7 Cas No. | 3-(Methoxymethyl)piperidine-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-((3-Methoxyphenyl)sulfonyl)piperidine: Piperidine, 1-[(3-methoxyphenyl)sulfonyl]- [orgspectroscopyint.blogspot.com]

- 5. 哌啶-1-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]

Reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride with Nucleophiles

Executive Summary

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a specialized reagent featuring a saturated heterocyclic piperidine core functionalized with a methoxymethyl group and an electrophilic sulfonyl chloride moiety. This structure makes it a valuable building block in medicinal chemistry and materials science for the introduction of the 3-(methoxymethyl)piperidyl-1-sulfonyl group. The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This guide provides a detailed technical overview of its reactivity profile, focusing on reactions with common nitrogen, oxygen, and sulfur nucleophiles. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical factors that govern reaction outcomes, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a direct consequence of its molecular architecture. The key features include:

-

Electrophilic Sulfur Center: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it the primary site for nucleophilic attack.

-

Piperidine Scaffold: A non-aromatic, saturated heterocycle that provides a defined three-dimensional structure to the resulting molecules.

-

Methoxymethyl Substituent: This group at the 3-position of the piperidine ring can influence the molecule's solubility and steric profile, potentially modulating interactions of the final compound with biological targets.

-

Chloride Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution process.

| Property | Value | Source |

| CAS Number | 1243250-22-7 | |

| Molecular Formula | C₇H₁₄ClNO₃S | |

| Molecular Weight | 227.71 g/mol | |

| Hazard Statement | Irritant |

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The fundamental reaction pathway for sulfonyl chlorides with nucleophiles is a nucleophilic substitution at the tetracoordinate sulfur atom. This process is mechanistically distinct from substitution at a carbonyl carbon and shares similarities with the S(_N)2 reaction at an sp³-hybridized carbon.

The mechanism is generally accepted to proceed through a single transition state or a short-lived, unstable trigonal bipyramidal intermediate (TBPI).[1] The nucleophile attacks the electrophilic sulfur atom, leading to the departure of the chloride leaving group.[1] Whether the reaction is a fully concerted S(_N)2-type process or a two-step addition-elimination (A-E) pathway is a subject of ongoing study, but for synthetic purposes, it can be visualized as a direct displacement.[1][2]

Standard Experimental Protocol: Synthesis of N-Benzyl-3-(methoxymethyl)piperidine-1-sulfonamide

This protocol provides a self-validating system for the synthesis of a representative sulfonamide.

-

Reagent Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reaction Execution:

-

Add pyridine (1.2 eq) to the cooled solution, followed by the dropwise addition of benzylamine (1.05 eq).

-

Causality: Adding the base first ensures that any trace acid is neutralized. The amine is added slowly to control the exotherm of the reaction. The 0 °C starting temperature is a standard precaution for controlling reactivity.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, and brine.

-

Validation: The acidic wash is a critical step. If the desired product is base-stable, this step efficiently removes basic impurities, simplifying purification.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.

-

Reactions with Oxygen Nucleophiles: Sulfonate Esters and Hydrolysis

Alcohols and water can also act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters and sulfonic acids, respectively.

Synthesis of Sulfonate Esters

The reaction with alcohols provides access to sulfonate esters. This transformation is particularly valuable because it converts a poorly leaving hydroxyl group into an excellent sulfonate leaving group, which can then be used in subsequent substitution or elimination reactions. [3]

-

Mechanism: The mechanism is analogous to sulfonamide formation. However, since alcohols are generally weaker nucleophiles than amines, a base like pyridine is essential not only to neutralize HCl but also to deprotonate the alcohol, forming a more potent alkoxide nucleophile. [3][4]* Stereochemistry: A key advantage of this reaction is that the C-O bond of the alcohol remains intact throughout the process. This means that if the alcohol is chiral, its stereochemistry is retained in the sulfonate ester product. [3]

Standard Experimental Protocol: Synthesis of Benzyl 3-(methoxymethyl)piperidine-1-sulfonate

-

Reagent Preparation: Dissolve the alcohol (e.g., benzyl alcohol, 1.0 eq) in anhydrous DCM containing pyridine (1.5 eq) in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

-

Reaction Execution: Add a solution of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq) in DCM dropwise to the alcohol/pyridine mixture.

-

Causality: Adding the sulfonyl chloride to the alcohol/base mixture ensures that the alcohol is activated and ready to react, minimizing potential side reactions of the sulfonyl chloride.

-

-

Monitoring and Workup: Stir the reaction at room temperature until TLC indicates completion. The workup procedure is identical to that described for sulfonamide synthesis (Section 3.3).

Hydrolysis: An Inevitable Side Reaction

3-(Methoxymethyl)piperidine-1-sulfonyl chloride will react with water to form the corresponding sulfonic acid. While this reaction is typically much slower than with amines or activated alcohols, it underscores the importance of using anhydrous solvents and inert atmosphere conditions to maximize the yield of the desired product. Failure to exclude moisture will result in competitive hydrolysis, consuming the starting material and complicating purification.

Comparative Reactivity Overview

The rate and success of the reaction of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride are highly dependent on the nucleophile's identity. The following table provides an illustrative summary of expected reactivity trends based on established principles of organic chemistry.

| Nucleophile Class | Representative Example | Expected Relative Rate | Typical Yield Range | Key Considerations |

| Primary Amine | Benzylamine | +++++ | 85-98% | Highly reactive; reaction is often fast at room temp. |

| Secondary Amine | Dibenzylamine | +++ | 70-90% | Slower due to steric hindrance; may require heating. [5] |

| Alcohol | Benzyl Alcohol | +++ | 75-95% | Requires a base (e.g., pyridine) for activation. [3][4] |

| Thiol | Benzyl Mercaptan | +++++ | 80-95% | Thiols are excellent nucleophiles; reaction is rapid. |

| Water | H₂O | + | N/A | A competing side reaction; must use anhydrous conditions. |

Note: This data is illustrative and based on general reactivity patterns of sulfonyl chlorides. Actual results may vary.

Conclusion

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a versatile electrophilic reagent whose reactivity is centered on the sulfonyl group. It engages readily with a variety of nucleophiles, most notably primary and secondary amines to form stable sulfonamides, and with base-activated alcohols to produce sulfonate esters. The success of these transformations hinges on careful control of reaction conditions, particularly the exclusion of water and the use of an appropriate non-nucleophilic base to neutralize the HCl byproduct. Understanding these reactivity patterns and mechanistic principles empowers researchers to effectively utilize this building block for the synthesis of complex molecules with potential applications in pharmacology and materials science.

References

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Available from: [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. (2021-07-31). Available from: [Link]

-

YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020-05-18). Available from: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

-

YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021-02-19). Available from: [Link]

-

YouTube. Sulfonyl Chlorides. (2021-05-03). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Available from: [Link]

-

PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020-03-20). Available from: [Link]

-

Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Available from: [Link]

-

Pearson. Propose a mechanism for the sulfonation of pyridine, and point ou.... Available from: [Link]

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020-01-22). Available from: [Link]

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available from: [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024-09-22). Available from: [Link]

-

Nature. Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Available from: [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

- Google Patents. US7772403B2 - Process to prepare sulfonyl chloride derivatives.

-

ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023-02-27). Available from: [Link]

-

PubMed. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2024-08-12). Available from: [Link]

-

YouTube. CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. (2021-10-22). Available from: [Link]

-

YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023-11-18). Available from: [Link]

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025-08-10). Available from: [Link]

Sources

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. cbijournal.com [cbijournal.com]

A Technical Guide to the Safe Handling of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride. The protocols and recommendations herein are synthesized from established safety principles for sulfonyl chlorides and related reactive compounds. The primary objective is to foster a proactive safety culture by elucidating the chemical principles that underpin the required precautions.

Part 1: Compound Profile and Hazard Identification

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group attached to a piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry and organic synthesis. However, the very features that grant its synthetic utility also present significant handling hazards. The primary risk stems from the highly electrophilic sulfur atom, making the compound susceptible to rapid reaction with nucleophiles, most notably water.

| Identifier | Value |

| Chemical Name | 3-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| CAS Number | 1243250-22-7[1] |

| Molecular Formula | C₇H₁₄ClNO₃S[1] |

| Molecular Weight | 227.71 g/mol [1] |

While specific GHS classifications for this exact compound are not universally published, based on the known hazards of analogous sulfonyl chlorides and piperidine derivatives, a conservative hazard assessment is imperative.[2][3]

| Hazard Class (Anticipated) | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[2][4] |

Part 2: The Chemical Basis of Reactivity and Associated Hazards

Understanding the underlying chemical reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is fundamental to appreciating the necessity of stringent safety protocols. The sulfonyl chloride functional group is a potent electrophile.

Extreme Water Reactivity (Hydrolysis)

The most immediate and common hazard is the compound's violent reaction with water, including ambient moisture in the air.[5][6] This exothermic hydrolysis reaction rapidly produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive.[7][8] This reaction underscores the absolute requirement for anhydrous (dry) handling conditions at all times.[9]

Caption: Reaction pathway for the hydrolysis of sulfonyl chloride.

Reactivity with Nucleophiles

The compound readily reacts with a wide range of nucleophiles, a property exploited in synthesis.[7] Primary and secondary amines will react to form stable sulfonamides, while alcohols will form sulfonate esters.[8] These reactions are also typically exothermic and generate HCl as a byproduct, requiring careful temperature control and often an acid scavenger (a non-nucleophilic base) in synthetic protocols. Uncontrolled reactions with other laboratory chemicals can lead to dangerous pressure build-up and the release of corrosive fumes.

Incompatible Materials

Beyond water, several classes of chemicals are incompatible and must be segregated during storage and handling.

| Incompatible Material | Hazard |

| Strong Bases | Violent, exothermic reaction.[5] |

| Alcohols | Exothermic reaction to form sulfonate esters and HCl.[7] |

| Strong Oxidizing Agents | Risk of fire and explosion.[2] |

| Metals | May be corrosive to certain metals, especially in the presence of moisture.[10] |

Part 3: A Proactive Safety Framework: The Hierarchy of Controls

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes strategies that eliminate or minimize the hazard at its source.

Caption: The Hierarchy of Controls for managing chemical hazards.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, including weighing, reaction setup, and quenching, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and protect the user from inhalation exposure.[5][11]

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[11][12]

Administrative Controls

-

Designated Area: All work with this compound should be restricted to a designated and clearly labeled area.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. All personnel must be trained on the SOP.

-

Waste Management: Establish a clear waste disposal stream. All waste containing this compound or its byproducts is considered hazardous.[12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Do not rely on PPE alone; it must be used in conjunction with the controls listed above.[13][14]

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical splash goggles AND a full-face shield.[5] | Protects against severe eye damage from splashes. A face shield protects the entire face from corrosive materials. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.[5] | Prevents severe skin burns upon contact. Contaminated gloves can be a significant exposure source.[15] |

| Body | Chemical-resistant lab coat or apron.[5] | Protects skin and personal clothing from splashes and spills. |

| Respiratory | Not required if handled exclusively within a certified fume hood. For spills or emergencies outside a hood, a chemical cartridge respirator (e.g., for acid gases) is necessary.[16] | Protects against inhalation of corrosive and irritating vapors.[4] |

Part 4: Standard Operating Protocol for Handling and Use

This protocol outlines a general workflow. Specific experimental parameters will vary, but these safety steps are mandatory.

Caption: A generalized, safe experimental workflow.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE as specified in Part 3.3.

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Ensure all solvents and reagents are anhydrous.

-

-

Weighing and Transfer:

-

Perform all weighing operations inside the fume hood.

-

Use a container that can be securely sealed for transfer.

-

Work expeditiously to minimize the compound's exposure to atmospheric moisture.

-

-

Reaction Addition:

-

Add the sulfonyl chloride to the reaction vessel slowly and in a controlled manner, preferably via a syringe or dropping funnel to a stirred solution.

-

Monitor the internal temperature of the reaction. If a significant exotherm is observed, slow the addition rate and apply external cooling.

-

-

Quenching Excess Reagent:

-

Never quench with water directly.

-

Prepare a separate flask containing a stirred, cooled (ice bath) quenching solution, such as a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol).

-

Slowly add the reaction mixture containing the excess sulfonyl chloride to the quenching solution. Be prepared for gas evolution (CO₂ if using bicarbonate).

-

Part 5: Emergency Response Protocols

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

-

Small Spill (in fume hood):

-

Alert nearby personnel.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[11][12]

-

DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS (e.g., paper towels). [12][17]

-

Carefully collect the absorbed material using non-sparking tools into a clearly labeled, sealable container for hazardous waste.[18]

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and activate the emergency alarm/call your institution's emergency response team.

-

Close the laboratory doors and prevent re-entry.

-

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing while moving to the safety shower. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[4]

Fire Response

-

The compound itself is not highly flammable, but may combust.

-

Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[12]

-

A WATER EXTINGUISHER MUST NEVER BE USED , as it will react violently with the compound and spread contamination.[12][17]

-

Fires involving this compound will produce highly toxic and corrosive gases, including hydrogen chloride and sulfur oxides.[12]

Part 6: Storage and Waste Management

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere. The storage location should be a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[6][19] Segregate from incompatible materials such as bases, alcohols, and oxidizing agents.[2]

-

Waste Disposal: All materials contaminated with 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[11][12] Follow all local, state, and federal regulations. Never pour sulfonyl chloride waste into a sink or mix it with aqueous waste streams.

References

-

Wikipedia. Sulfonyl halide. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

S D Fine-Chem Limited. sulphuryl chloride - Sdfine. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

- SAFETY DATA SHEETS. p-Toluene sulfonyl chloride. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/1491715F496B50B0802579A80055272F/ file/FT63156-msds.pdf)

-

Angene Chemical. Safety Data Sheet. [Link]

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]

-

Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

PubChem - NIH. Piperidine-1-sulfonyl chloride. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. [Link]

-

NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

American Chemistry Council. Protective Equipment. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels. [Link]

Sources

- 1. 1243250-22-7 Cas No. | 3-(Methoxymethyl)piperidine-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nj.gov [nj.gov]

- 12. nj.gov [nj.gov]

- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 14. sams-solutions.com [sams-solutions.com]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. pppmag.com [pppmag.com]

- 17. nj.gov [nj.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

A Guide to Sourcing and Quality Control of 3-(Methoxymethyl)piperidine-1-sulfonyl Chloride for Pharmaceutical Research and Development

Foreword

In the intricate process of drug discovery and development, the integrity of each molecular building block is paramount. The quality of starting materials directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and, ultimately, the safety and efficacy of the final therapeutic product. 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, a crucial reagent in the synthesis of numerous pharmaceutical candidates, exemplifies the need for rigorous quality control. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on sourcing this key reagent, with a deep dive into purity assessment and the implementation of robust quality control protocols.

The Strategic Importance of 3-(Methoxymethyl)piperidine-1-sulfonyl Chloride in Medicinal Chemistry

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valued reagent for introducing the 3-(methoxymethyl)piperidine-1-sulfonyl group into target molecules. This functional group can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. As a reactive sulfonyl chloride, its purity is critical; contaminants can lead to undesirable side reactions, complicating purification processes and potentially introducing toxicologically significant impurities.

Supplier Qualification: A Data-Centric Approach